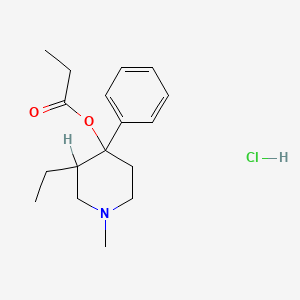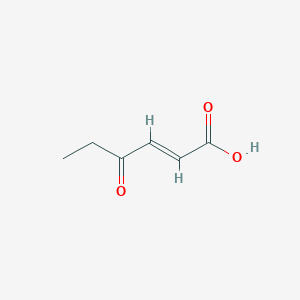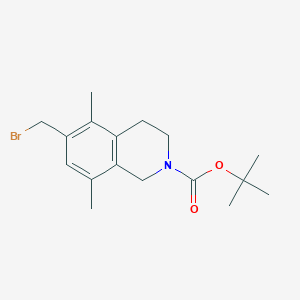
tert-butyl 6-(bromomethyl)-5,8-dimethyl-3,4-dihydro-1H-isoquinoline-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 6-(bromomethyl)-5,8-dimethyl-3,4-dihydro-1H-isoquinoline-2-carboxylate is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and other biologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-(bromomethyl)-5,8-dimethyl-3,4-dihydro-1H-isoquinoline-2-carboxylate typically involves multiple steps. One common method starts with the preparation of the isoquinoline core, followed by the introduction of the bromomethyl group and the tert-butyl ester group. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 6-(bromomethyl)-5,8-dimethyl-3,4-dihydro-1H-isoquinoline-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can undergo oxidation to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to modify the isoquinoline core or other functional groups within the molecule.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. Conditions often involve the use of polar aprotic solvents like DMF or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of new isoquinoline derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other modified isoquinoline structures.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 6-(bromomethyl)-5,8-dimethyl-3,4-dihydro-1H-isoquinoline-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Isoquinoline derivatives are explored for their potential therapeutic applications, and this compound serves as a precursor in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of tert-butyl 6-(bromomethyl)-5,8-dimethyl-3,4-dihydro-1H-isoquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The isoquinoline core may interact with various enzymes or receptors, modulating their activity and leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl 6-bromonicotinate
- Tert-butyl bromoacetate
- Tert-butyl 4-[(E)-2-bromo-2-nitroethenyl]benzoate
Uniqueness
Tert-butyl 6-(bromomethyl)-5,8-dimethyl-3,4-dihydro-1H-isoquinoline-2-carboxylate is unique due to its specific structure, which combines the isoquinoline core with a bromomethyl group and a tert-butyl ester group. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C17H24BrNO2 |
|---|---|
Molekulargewicht |
354.3 g/mol |
IUPAC-Name |
tert-butyl 6-(bromomethyl)-5,8-dimethyl-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C17H24BrNO2/c1-11-8-13(9-18)12(2)14-6-7-19(10-15(11)14)16(20)21-17(3,4)5/h8H,6-7,9-10H2,1-5H3 |
InChI-Schlüssel |
UWOVCEFGMXDUDK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C2=C1CN(CC2)C(=O)OC(C)(C)C)C)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


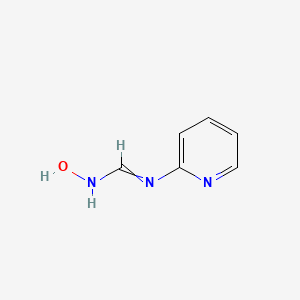


![Ethyl 6-bromo-1-[1-[tert-butyl(dimethyl)silyl]oxy-3-methylbutan-2-yl]-7-fluoro-4-oxoquinoline-3-carboxylate](/img/structure/B13904398.png)
![5-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-2-[(1R)-1-[4-(3-methoxyazetidin-1-yl)cyclohexyl]ethyl]-3-methyl-7,8-dihydro-6H-thieno[3,2-c]azepin-4-one](/img/structure/B13904401.png)
![3,11,14,22-tetrathiahexacyclo[10.10.0.02,10.04,9.013,21.015,20]docosa-1(12),2(10),4,6,8,13(21),15,17,19-nonaene](/img/structure/B13904404.png)

![[4-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl acetate](/img/structure/B13904413.png)

![[4-[(2S)-4-tert-butoxycarbonyl-2-methyl-piperazin-1-yl]phenyl]boronic acid](/img/structure/B13904429.png)
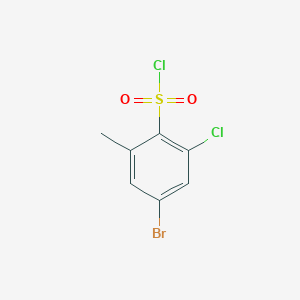
![5-Bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid](/img/structure/B13904444.png)
